1-Hydroxyhexane-1,2,6-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyhexane-1,2,6-tricarboxylate is a carbonyl compound.
Scientific Research Applications
Bisphosphonate Synthesis
- Bisphosphonate Applications : 1-Hydroxyhexane-1,2,6-tricarboxylate derivatives, such as 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, are used in medicinal and non-medicinal applications. These derivatives are synthesized and characterized using methods like NMR spectroscopy and high-resolution MS (Turhanen, 2022).
Polymer Industry
- Polymer Precursors : Compounds like 1,6-hexanediol, derived from 1,2,6-hexanetriol (a product of this compound conversion), are crucial polymer precursors in the polyester industry. These derivatives are obtained through catalytic processes and have applications in bio-based chemical production (Buntara et al., 2012).
Catalytic Transformations
- Cobalt-Catalyzed Reactions : Derivatives of this compound, such as 1,3,5-hexatriene, are used in cobalt-catalyzed transformations. These include Diels-Alder reactions and 1,4-hydrovinylation, leading to the generation of cyclic and acyclic products with controlled double bond geometry (Schmidt & Hilt, 2013).
Crystal Structure Analysis
- Acireductone Modeling : 1-Hydroxyhexane-2,3-dione, a tautomeric form of acireductone and related to this compound, is synthesized and analyzed for its dimeric crystal structure using PXRD, NMR, IR, Raman spectroscopy, and DFT calculations. This research is significant for understanding the molecular structure of acireductones (Trzewik et al., 2016).
Lactone Synthesis
- Ruthenium-Catalyzed Cyclocarbonylation : The ruthenium-catalyzed cyclocarbonylation of compounds like 6-hydroxyhexa-1,2-dienes, related to this compound, produces seven- and eight-membered lactones. These lactones have potential applications in organic synthesis and medicinal chemistry (Yoneda et al., 2001).
Properties
Molecular Formula |
C9H14O7 |
---|---|
Molecular Weight |
234.2 g/mol |
IUPAC Name |
(1R,2S)-1-hydroxyhexane-1,2,6-tricarboxylic acid |
InChI |
InChI=1S/C9H14O7/c10-6(11)4-2-1-3-5(8(13)14)7(12)9(15)16/h5,7,12H,1-4H2,(H,10,11)(H,13,14)(H,15,16)/t5-,7+/m0/s1 |
InChI Key |
NLOCBSDWTSPKMJ-CAHLUQPWSA-N |
Isomeric SMILES |
C(CCC(=O)O)C[C@@H]([C@H](C(=O)O)O)C(=O)O |
SMILES |
C(CCC(=O)O)CC(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.